2-Cyanophenylzinc bromide

Catalog No.
S1800516
CAS No.
131379-17-4
M.F
C7H4BrNZn
M. Wt
247.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanophenylzinc bromide

CAS Number

131379-17-4

Product Name

2-Cyanophenylzinc bromide

IUPAC Name

benzonitrile;bromozinc(1+)

Molecular Formula

C7H4BrNZn

Molecular Weight

247.41

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1

SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]Br

Molecular Structure Analysis

The molecule features a central zinc atom bonded to a bromine atom (Br) and a 2-cyanophenyl group (C6H4CN). The zinc atom also has two covalent bonds with tetrahydrofuran molecules when the compound is in solution []. The key feature is the negative charge density on the carbon atom adjacent to the cyano group, making it a strong nucleophilic center. Additionally, the aromatic character of the phenyl ring contributes to the stability of the molecule [].


Chemical Reactions Analysis

2-Cyanophenylzinc bromide is primarily used in Negishi coupling reactions, a powerful method for constructing carbon-carbon bonds between aryl (aromatic) and alkenyl (containing a double bond) groups []. A representative reaction is shown below:

(Aryl halide) + RCH=CH2 + Pd(L)Cl2 + Zn(C6H4CN)Br → R-CH=CH-C6H4CN + Pd(L)ClBr + ZnBrCl (Eq. 1) []

Dates

Modify: 2023-08-15

Explore Compound Types